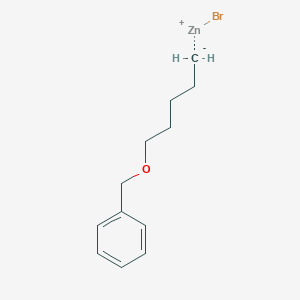
5-(BenZyloxy)pentylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzyloxy)pentylzinc bromide: is an organozinc compound with the molecular formula C12H17BrOZn . It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-(Benzyloxy)pentylzinc bromide typically involves the reaction of 5-(benzyloxy)pentyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
5-(Benzyloxy)pentyl bromide+Zn→5-(Benzyloxy)pentylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Benzyloxy)pentylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions to form alkanes or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, replacing the zinc bromide moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(Benzyloxy)pentylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the Suzuki-Miyaura coupling reaction, which is essential for the synthesis of biaryl compounds.
Biology and Medicine: In biological research, this compound is used to synthesize complex molecules that can act as intermediates in the development of pharmaceuticals. It is also used in the study of enzyme mechanisms and the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. It is a valuable reagent for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Benzyloxy)pentylzinc bromide involves the formation of a carbon-zinc bond, which is highly reactive and can participate in various coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This reactivity is facilitated by the presence of the benzyloxy group, which stabilizes the intermediate species formed during the reaction.
Comparaison Avec Des Composés Similaires
5-(Benzyloxy)pentylmagnesium bromide: Similar in reactivity but uses magnesium instead of zinc.
5-(Benzyloxy)pentyl lithium: Another similar compound that uses lithium as the metal center.
5-(Benzyloxy)pentylboronic acid: Used in Suzuki-Miyaura coupling but involves boron instead of zinc.
Uniqueness: 5-(Benzyloxy)pentylzinc bromide is unique due to its specific reactivity and stability compared to other organometallic reagents. The presence of zinc provides a balance between reactivity and stability, making it a versatile reagent in synthetic chemistry. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, highlights its importance in both academic and industrial research.
Propriétés
Formule moléculaire |
C12H17BrOZn |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
bromozinc(1+);pentoxymethylbenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8-9H,1-3,7,10-11H2;1H;/q-1;;+2/p-1 |
Clé InChI |
VLRXIKBYBRARCQ-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCCCOCC1=CC=CC=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)
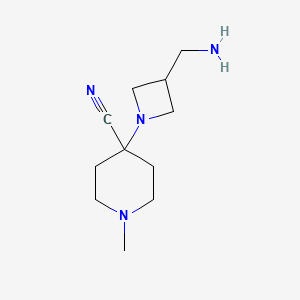

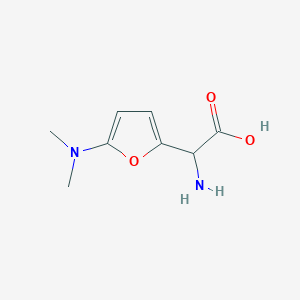
![(4,8-didodecoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B14878995.png)
![N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide](/img/structure/B14878996.png)
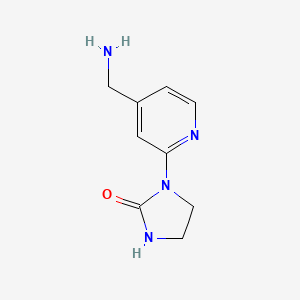
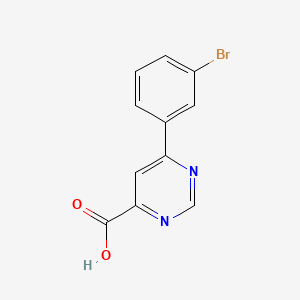
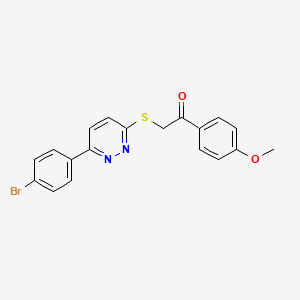
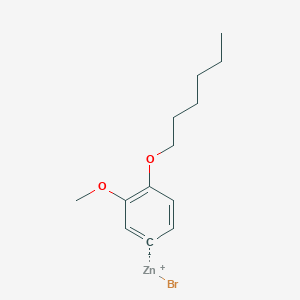
![8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14879026.png)
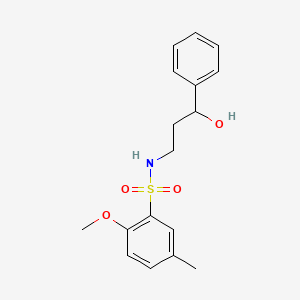
![3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B14879038.png)
![4-(3-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14879046.png)
